molecular formula C10H17NO B040644 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) CAS No. 120892-99-1

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI)

Cat. No. B040644
CAS RN: 120892-99-1
M. Wt: 167.25 g/mol
InChI Key: GEFYWFCYXBGFGS-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is a chemical compound that belongs to the pyrrole family. It is a colorless liquid that is used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) in lab experiments is its unique properties, such as its ability to form stable complexes with metal ions. However, one limitation is its low solubility in water, which may make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI). One area of research is the development of new materials, such as polymers and liquid crystals, using 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) as a building block. Additionally, research could focus on the development of new antimicrobial agents using 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) as a starting point. Finally, research could explore the potential use of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) in photodynamic therapy and imaging.
In conclusion, 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is a chemical compound that has several unique properties and applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new materials, antimicrobial agents, and potential therapeutic applications.

Synthesis Methods

The synthesis of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) involves the reaction of 2,3,4,5-tetramethylpyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces a mixture of cis and trans isomers, with the cis isomer being the more stable form.

Scientific Research Applications

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) has several applications in scientific research. It is used as a building block in the synthesis of other compounds, such as porphyrins and phthalocyanines, which have applications in photodynamic therapy and imaging. Additionally, it is used in the development of new materials, such as polymers and liquid crystals.

properties

CAS RN

120892-99-1

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-[(2S,5R)-2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl]ethanone

InChI

InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9+

InChI Key

GEFYWFCYXBGFGS-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1C(=C([C@@H](N1C(=O)C)C)C)C

SMILES

CC1C(=C(C(N1C(=O)C)C)C)C

Canonical SMILES

CC1C(=C(C(N1C(=O)C)C)C)C

synonyms

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.